molecular formula C32H28N2O4 B11543173 2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

2,2'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione)

Cat. No.: B11543173
M. Wt: 504.6 g/mol
InChI Key: QGJQPPXXVHWOTP-UHFFFAOYSA-N
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Description

2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is a complex organic compound that belongs to the class of biphenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) typically involves multi-step organic reactions. Common synthetic routes may include:

    Step 1: Formation of the biphenyl core through a Suzuki coupling reaction.

    Step 2: Introduction of the dimethyl groups via Friedel-Crafts alkylation.

    Step 3: Cyclization to form the tetrahydro-1H-4,7-methanoisoindole units.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced biphenyl derivatives.

    Substitution: Substitution reactions, such as halogenation or nitration, can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl quinones, while substitution reactions can produce halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Biphenyl: A simpler biphenyl derivative without the additional functional groups.

    3,3’-Dimethylbiphenyl: A biphenyl derivative with dimethyl groups but lacking the tetrahydro-1H-4,7-methanoisoindole units.

    4,4’-Dihydroxybiphenyl: A biphenyl derivative with hydroxyl groups instead of the methanoisoindole units.

Uniqueness

2,2’-(3,3’-dimethylbiphenyl-4,4’-diyl)bis(3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione) is unique due to its complex structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C32H28N2O4

Molecular Weight

504.6 g/mol

IUPAC Name

4-[4-[4-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-methylphenyl]-2-methylphenyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

InChI

InChI=1S/C32H28N2O4/c1-15-11-17(7-9-23(15)33-29(35)25-19-3-4-20(13-19)26(25)30(33)36)18-8-10-24(16(2)12-18)34-31(37)27-21-5-6-22(14-21)28(27)32(34)38/h3-12,19-22,25-28H,13-14H2,1-2H3

InChI Key

QGJQPPXXVHWOTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C)N6C(=O)C7C8CC(C7C6=O)C=C8

Origin of Product

United States

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